Olmesartan Acyl-glucuronide is a significant metabolite of Olmesartan, an angiotensin II receptor blocker used primarily in the treatment of hypertension. This compound is formed through the process of acyl glucuronidation, which is a common metabolic pathway for many drugs that enhances their solubility and facilitates excretion. The study of Olmesartan Acyl-glucuronide is crucial for understanding the pharmacokinetics and pharmacodynamics of Olmesartan, as well as its potential interactions within biological systems.
Olmesartan Acyl-glucuronide is derived from Olmesartan, which is classified as a non-peptide angiotensin II receptor antagonist. It belongs to the class of medications known as sartans. The acyl-glucuronidation process involves the conjugation of Olmesartan with glucuronic acid, typically facilitated by UDP-glucuronosyltransferases in the liver. This modification alters the drug's solubility and bioavailability, impacting its therapeutic efficacy and safety profile.
The synthesis of Olmesartan Acyl-glucuronide can be achieved through enzymatic or chemical methods. The enzymatic synthesis typically involves using liver microsomes or recombinant enzymes such as UDP-glucuronosyltransferases. The following steps outline a general approach for synthesizing Olmesartan Acyl-glucuronide:
The acyl glucuronidation reaction can be monitored using mass spectrometry or nuclear magnetic resonance spectroscopy to confirm the formation of the glucuronide conjugate. The efficiency and specificity of different UDP-glucuronosyltransferase enzymes can also be evaluated to optimize yield.
Olmesartan Acyl-glucuronide retains the core structure of Olmesartan while incorporating a glucuronic acid moiety. The molecular formula for Olmesartan is C19H20N4O6S, and upon glucuronidation, the structure becomes more complex due to the addition of carbohydrate components.
The molecular weight of Olmesartan Acyl-glucuronide varies depending on the specific glucuronic acid conjugate formed but typically ranges around 400-500 g/mol. Detailed structural analysis can be conducted using techniques such as X-ray crystallography or computational modeling to elucidate binding interactions with biological targets.
Olmesartan Acyl-glucuronide undergoes various chemical reactions that can affect its stability and activity:
Understanding these reactions is critical for predicting drug interactions and metabolic pathways in humans, particularly in individuals with varying enzyme activity due to genetic polymorphisms or disease states.
Studies suggest that while Olmesartan Acyl-glucuronide itself may not exhibit significant pharmacological activity compared to its parent compound, it plays a crucial role in modulating drug levels in circulation and influencing therapeutic outcomes.
Olmesartan Acyl-glucuronide serves several scientific purposes:
Acyl glucuronidation represents a double-edged sword in drug metabolism. While facilitating aqueous solubility and biliary/renal excretion of carboxylic acid-containing drugs like olmesartan, the ester linkage imparts inherent chemical instability. This instability manifests through two primary reactions:
These processes enable nucleophilic attack by proteins, lipids, or DNA, forming covalent adducts. In vitro studies demonstrate that enzymatic hydrolysis rates in human liver microsomes (HLM) correlate with idiosyncratic toxicity risk (IDT). Drugs withdrawn due to IDT exhibit higher hydrolysis rates (>0.277 nmol/min/mg protein) compared to safer alternatives (<0.277 nmol/min/mg protein) [3]. Though olmesartan acyl-glucuronide's specific hydrolysis rate remains unpublished, its structural analogy to telmisartan acyl-glucuronide suggests intermediate reactivity.
Table 1: Enzymatic Hydrolysis Rates of Selected Acyl Glucuronides in Human Liver Microsomes
Drug | Hydrolysis Rate (nmol/min/mg protein) | IDT Risk Category |
---|---|---|
Ibufenac | 0.92 | Withdrawn (WDN) |
Tolmetin | 0.85 | WDN |
Diclofenac | 0.31 | Warning (WA) |
Ketoprofen | 0.21 | Safe (SA) |
Telmisartan* | ≈0.25† | WA |
Olmesartan (inferred) | ≈0.20–0.30 | WA |
*Structural analog of olmesartan; †Estimated from telmisartan data [3].
Olmesartan's pharmacokinetics involves a cascade of metabolic activation and conjugation:
Interspecies variations in hydrolase expression critically impact preclinical assessments. Human intestinal CMBL shows 40-fold higher activity for olmesartan medoxomil activation than rodent CMBL, whereas hepatic carboxylesterase 1 (CES1) dominates in rodents—a key divergence complicating toxicity extrapolation [4].
Table 2: Hydrolases Involved in Olmesartan Medoxomil Activation Across Species
Tissue | Human | Rat | Dog | Monkey |
---|---|---|---|---|
Intestine | CMBL (High) | CES1 (Low) | Negligible | CMBL (Mod) |
Liver | CMBL (Mod) | CES1 (High) | CES1 (High) | CES1 (High) |
Plasma | PON1 | PON1 | PON1 | PON1 |
CMBL: Carboxymethylenebutenolidase; CES1: Carboxylesterase 1; PON1: Paraoxonase 1 [4].
Among ARBs, metabolic susceptibility to acyl glucuronidation varies significantly due to structural motifs:
Candesartan: Generates reactive acyl-β-D-glucuronide and N2-glucuronide; the former inhibits CYP2C8 in vitro [7].
Reactivity and Toxicity Implications:Covalent binding to serum albumin is documented for telmisartan and candesartan acyl-glucuronides. Olmesartan acyl-glucuronide shares this electrophilic potential but demonstrates lower enzymatic hydrolysis than withdrawn drugs like ibufenac [3] [7] [10]. While no ARBs exhibit IDT risks comparable to non-steroidal anti-inflammatory drugs, their acyl glucuronides contribute to rare hepatic and intestinal toxicities via macromolecular adduct formation.
Metabolic Stability:Arylacetic acid ARBs (telmisartan, olmesartan) show greater acyl glucuronide stability than aliphatic analogs. The biphenyl-tetrazole scaffold common to most ARBs may sterically hinder nucleophilic attack, reducing adduct formation compared to linear-chain carboxylic acids [10].
Table 3: Comparative Acyl-Glucuronide Properties of ARBs
ARB | UGT Isoforms | Covalent Binding Potential | CYP Inhibition Potential |
---|---|---|---|
Olmesartan | UGT2B7, UGT1A3 | Moderate | Low |
Telmisartan | UGT1A3 | Moderate | Low |
Candesartan | UGT1A3, UGT2B7 | High | High (CYP2C8) |
Valsartan | Not applicable | Negligible | None |
Azilsartan | UGT1A3 | Low | Low |
Data synthesized from [7] [9].
Concluding Remarks
Olmesartan acyl-glucuronide exemplifies the metabolic duality of acyl conjugates: facilitating elimination while posing latent toxicological risks. Its formation and clearance pathways intersect with tissue-specific hydrolases (CMBL, CES1) and UGT polymorphisms, creating interpatient variability in exposure. Among ARBs, olmesartan’s intermediate acyl glucuronide stability positions it between high-risk carboxylic acids and inert congeners like valsartan. Future research should quantify its in vivo adduct formation and clarify clinical relevance beyond biochemical models.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: